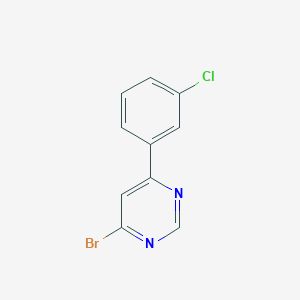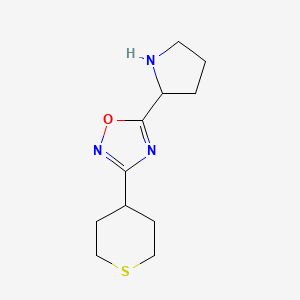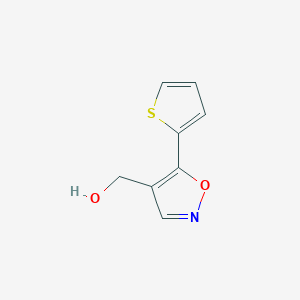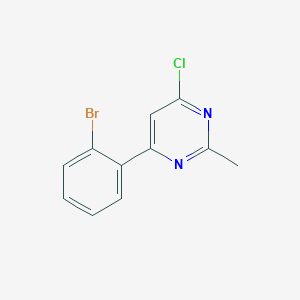
4-Bromo-6-(3-chlorophenyl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-chlorophenyl)pyrimidine” consists of a pyrimidine core, which is a six-membered ring with two nitrogen atoms, substituted at the 4th position by a bromine atom and at the 6th position by a 3-chlorophenyl group.Scientific Research Applications
Organic Synthesis
Pyrimidine compounds, including “4-Bromo-6-(3-chlorophenyl)pyrimidine”, are of great interest in the field of organic synthesis . They serve as key building blocks in the synthesis of various complex organic compounds. Their unique structure and reactivity make them versatile intermediates in the creation of a wide range of chemical entities .
Pharmacological Activities
Pyrimidine derivatives have shown considerable biological actions such as antimicrobial, anti-inflammatory, anticancer, antilipidemic, antiviral, antihypertensive, and antitubercular . Therefore, “this compound” could potentially exhibit these activities, making it a compound of interest in the development of new drugs .
Anticancer and Antitumor Activities
Some pyrimidine derivatives have demonstrated anticancer and antitumor activities . As a pyrimidine derivative, “this compound” could potentially be used in the development of new anticancer and antitumor drugs .
Antioxidant Activities
Pyrimidine derivatives have been found to exhibit antioxidant activities . This suggests that “this compound” could potentially be used in the development of new antioxidant drugs .
Antiviral and Antibacterial Activities
Pyrimidine derivatives have shown antiviral and antibacterial activities . This indicates that “this compound” could potentially be used in the development of new antiviral and antibacterial drugs .
Anti-allergic and Anti-inflammatory Activities
Pyrimidine derivatives have demonstrated anti-allergic and anti-inflammatory activities . This suggests that “this compound” could potentially be used in the development of new anti-allergic and anti-inflammatory drugs .
Analgesic Activity
A novel series of pyrimidine derivatives have been synthesized and investigated for their analgesic and ulcerogenic activity . This suggests that “this compound” could potentially be used in the development of new analgesic drugs .
Tyrosinase Inhibition
A novel class of thiazolopyrimidine derivatives was developed and synthesized as tyrosinase inhibitors . As a pyrimidine derivative, “this compound” could potentially be used in the development of new tyrosinase inhibitors .
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-(3-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZRAIKRBCGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)





